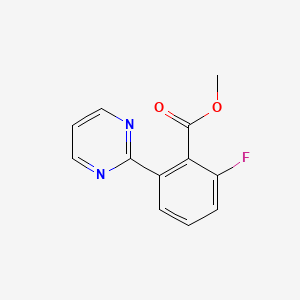
Methyl-2-Fluor-6-(Pyrimidin-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” is an aromatic compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . It is a derivative of benzoic acid, carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of 2-fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester, 2-chloropyrimidine, and sodium carbonate in 2-methyltetrahydrofuran and water . The reaction mixture is warmed to 74°C and stirred for 2.5 hours under nitrogen. After cooling, the mixture is diluted with MTBE and water, and the layers are separated. The aqueous layer is extracted with additional MTBE. The combined organics are dried over magnesium sulfate, filtered, concentrated, and then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” consists of a benzoic acid moiety with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position .Physical And Chemical Properties Analysis
“Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” is a compound with a molecular weight of 232.21 g/mol .Wissenschaftliche Forschungsanwendungen
Methyl-2-Fluor-6-(Pyrimidin-2-yl)benzoat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Fungizide Aktivität: Die strukturellen Analoga von this compound wurden auf ihre fungiziden Eigenschaften untersucht. Verbindungen mit ähnlichen Pyrimidingruppen haben eine signifikante Aktivität gegen verschiedene Pilzpathogene gezeigt, was auf mögliche fungizide Anwendungen für diese Verbindung hindeutet .
Schädlingsbekämpfung: Verwandte Chlor-Fluor-Verbindungen wurden in Schädlingsbekämpfungsmitteln eingesetzt. Aufgrund der strukturellen Ähnlichkeiten könnte this compound auf seine Wirksamkeit in Schädlingsbekämpfungslösungen untersucht werden .
Anti-fibrotische Aktivität: Pyrimidinderivate haben anti-fibrotische Aktivitäten gezeigt, was this compound zu einem Kandidaten für die Entwicklung von anti-fibrotischen Therapien machen könnte .
Hemmung der Angiogenese: Die Pyrimidingruppe ist ein häufiges Merkmal in Molekülen, die die Angiogenese hemmen, ein kritischer Prozess bei Tumorwachstum und Metastasierung. Diese Verbindung könnte potenzielle Anwendungen in der Krebsforschung haben, insbesondere bei der Entwicklung von Angiogenesehemmern .
Antifungal Aktivität: Ähnliche Verbindungen mit Brom-Fluor-Substitutionen haben eine hohe antifungale Aktivität gegen bestimmte Pilzstämme gezeigt. Dies deutet darauf hin, dass this compound auch antifungale Eigenschaften besitzen könnte, die für die wissenschaftliche Forschung genutzt werden könnten .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-fluoro-6-pyrimidin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWHJJKKMBKSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222909 | |
| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1293284-62-4 | |
| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

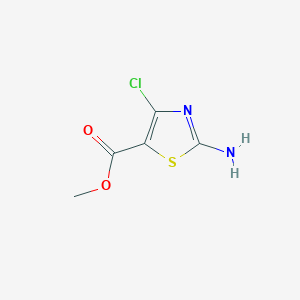
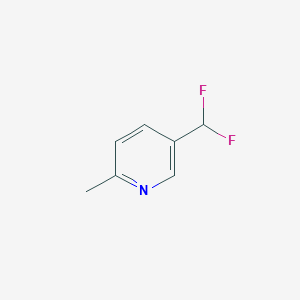



![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)

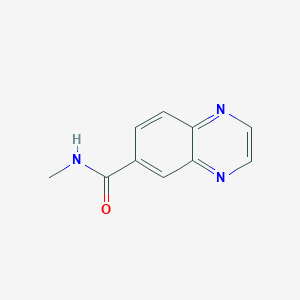
![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)
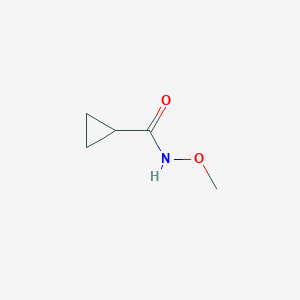

![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)